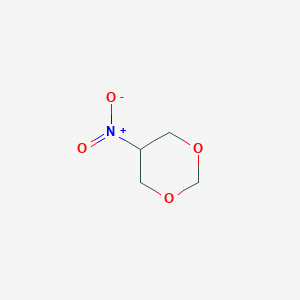

5-nitro-1,3-dioxane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-5(7)4-1-8-3-9-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYGJJPORXLBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516642 | |

| Record name | 5-Nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4064-86-2 | |

| Record name | 5-Nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1,3 Dioxane and Its Derivatives

Direct Synthesis Approaches to 5-nitro-1,3-dioxane

Direct synthesis methods are commonly employed to build the this compound core. These strategies primarily involve the formation of the dioxane ring from acyclic precursors that already contain the critical nitro functionality.

Ring-Closing Strategies Utilizing Nitro-Functionalized Precursors

The most prevalent and efficient method for synthesizing 5-nitro-1,3-dioxanes is through the acid-catalyzed acetalization or ketalization of a nitro-functionalized 1,3-diol with an aldehyde or a ketone, respectively. This approach allows for the introduction of various substituents at the 2-position of the dioxane ring, depending on the carbonyl compound used.

A key precursor for this strategy is 2-nitro-1,3-propanediol. This diol can be reacted with various carbonyl compounds to yield the corresponding this compound derivatives. A notable example is the direct cyclization of 2-nitro-1,3-propanediol. googleapis.comgoogle.com

The synthesis of substituted derivatives often starts from appropriately substituted nitro-diols. For instance, 2-bromo-2-nitro-1,3-propanediol is a widely used starting material for the synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936) derivatives. google.comcir-safety.org The reaction involves the condensation of the diol with an aldehyde or ketone, typically in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. google.com This method has been successfully applied to produce a range of 2-alkylsubstituted-5-bromo-5-nitro-1,3-dioxanes. google.com

The general reaction scheme is as follows:

Table 1: Synthesis of 2-Substituted-5-bromo-5-nitro-1,3-dioxanes

| R¹ | R² | Carbonyl Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| H | H | Paraformaldehyde | H₂SO₄ | - | cir-safety.org |

| CH₃ | H | Acetaldehyde | BF₃·OEt₂ | - | google.com |

| CH₃ | CH₃ | Acetone (B3395972) | BF₃·OEt₂ | - | google.com |

| C₂H₅ | H | Propionaldehyde | BF₃·OEt₂ | - | google.com |

| n-C₃H₇ | H | n-Butyraldehyde | BF₃·OEt₂ | - | google.com |

Data compiled from various sources. Yields are not consistently reported across all references.

Another important precursor is tris(hydroxymethyl)nitromethane (B93346), which can be reacted with ketones in the presence of a strong acid to form 5-hydroxymethyl-5-nitro-1,3-dioxanes with substitution at the 2-position. google.com

Nitration Reactions of Pre-Formed 1,3-Dioxane (B1201747) Scaffolds

The direct nitration of a pre-formed 1,3-dioxane ring to introduce a nitro group at the C5 position is a less common approach. The reactivity of the C-H bonds on the saturated heterocyclic ring makes direct nitration challenging, often requiring harsh conditions that can lead to ring-opening or other side reactions. However, both electrophilic and radical nitration strategies are theoretically possible.

Electrophilic nitration typically involves the reaction of a substrate with a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). scirp.org While this method is standard for aromatic compounds, its application to saturated heterocycles like 1,3-dioxane is not well-documented in the reviewed literature. The high acidity of the reaction medium can lead to the hydrolysis of the acetal (B89532) functionality of the dioxane ring.

General principles of electrophilic nitration suggest that the reaction would proceed via the attack of a C-H bond on the nitronium ion. However, the electron-withdrawing nature of the oxygen atoms in the 1,3-dioxane ring would deactivate the adjacent C-H bonds, making the C5 position the most likely, yet still challenging, site for electrophilic attack.

Radical nitration offers an alternative pathway for the introduction of a nitro group. These reactions typically involve the generation of a nitrogen dioxide radical (•NO₂) which can abstract a hydrogen atom from the substrate to form a carbon-centered radical, followed by reaction with another •NO₂ molecule. acs.org Radical nitration of saturated hydrocarbons is known to occur, often at elevated temperatures or under photochemical conditions. cia.gov

The application of radical nitration to 1,3-dioxane is not extensively reported. Based on the general reactivity of alkanes, the tertiary C-H bond, if present, would be the most susceptible to hydrogen abstraction. In 1,3-dioxane, the secondary C-H bonds at C5 would be potential sites for radical attack. The reaction would likely be unselective, yielding a mixture of products.

Electrophilic Nitration Protocols

Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is obtained, the nitro group serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives with different functionalities.

Modifications and Transformations at the Nitro Group

The nitro group in this compound can undergo several important transformations, including reduction to an amino group and conversion to a carbonyl group via the Nef reaction.

Reduction to 5-amino-1,3-dioxane:

The reduction of the nitro group to a primary amine is a common and valuable transformation. This can be achieved through catalytic hydrogenation using various catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts. google.comorientjchem.org These 5-amino-1,3-dioxane derivatives are important intermediates in the synthesis of various biologically active molecules. google.com

Table 2: Catalytic Hydrogenation of this compound Derivatives

| Substrate | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 5-nitro-2,2-dimethyl-1,3-dioxane | Raney Nickel | Ethanol | 5-amino-2,2-dimethyl-1,3-dioxane | google.com |

Nef Reaction:

The Nef reaction provides a method to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone. This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to yield the carbonyl compound. While the direct application of the Nef reaction to the parent this compound is not extensively detailed, the principles of the reaction suggest that it could be a viable route to 1,3-dioxan-5-one (B8718524) derivatives. The reaction would proceed as follows:

This transformation would be a valuable synthetic tool, providing access to a different class of functionalized dioxane derivatives.

Other Transformations:

The nitro group can also participate in other reactions, such as the Henry reaction (nitroaldol reaction), where the α-carbon of the nitroalkane acts as a nucleophile, adding to an aldehyde or ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Substitutions and Functionalizations on the Dioxane Ring System

The this compound framework serves as a versatile platform for a variety of substitution and functionalization reactions, primarily at the C2 and C5 positions of the dioxane ring. These modifications are crucial for tuning the chemical properties of the molecule for various applications.

A common synthetic route begins with tris(hydroxymethyl)nitromethane, which can react with aldehydes or ketones in the presence of a strong acid catalyst to form 2-substituted-5-hydroxymethyl-5-nitro-1,3-dioxanes. google.comgoogleapis.com The substituents at the C2 position (R and R' in the diagram below) can be varied, including alkyl, cycloalkyl, or aryl groups. google.com For instance, reaction with acetone or 2,2-dimethoxypropane (B42991) yields a 2,2-dimethyl substituted derivative. google.com

Another significant functionalization is the substitution at the C5 position. The nitro group at this position is pivotal for many of the compound's characteristic reactions. A key example is the synthesis of 5-bromo-5-nitro-1,3-dioxane (Bronidox), a widely used biocide. google.comwikipedia.org This can be achieved through the bromination of a this compound precursor, which involves deprotonation at the C5 position followed by reaction with bromine. google.com An alternative synthesis involves the direct acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde. google.comcir-safety.org

Further functionalization includes the reduction of the C5-nitro group to a primary amine (5-amino-1,3-dioxane), which opens pathways to other derivatives like serinol (2-amino-1,3-propanediol) after hydrolysis. google.comgoogleapis.com Additionally, the C5 position can be alkylated, as demonstrated by the reaction of the sodium salt of 2-phenyl-5-nitro-1,3-dioxane with p-nitrobenzyl chloride to yield 5-nitro-5-(p-nitrobenzyl)-2-phenyl-1,3-dioxane. pw.edu.pl

The table below summarizes various substitutions on the this compound ring system.

| Position | Substituent | Precursor/Reagent | Resulting Compound Example | Reference |

| C2 | -CH₃, -CH₃ | Acetone / 2,2-dimethoxypropane | 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) | google.comgoogle.com |

| C2 | -H, -Phenyl | Benzaldehyde | 2-phenyl-5-nitro-1,3-dioxane | pw.edu.pl |

| C2 | Pentamethylene | Cyclohexanone | 2,2-pentamethylene-5-nitro-1,3-dioxane | google.comgoogle.com |

| C5 | -Br | Bromine / N-bromosuccinimide | 5-bromo-5-nitro-1,3-dioxane | google.com |

| C5 | -NH₂ | H₂ / Catalyst (e.g., RaNi, Pd/C) | 5-amino-1,3-dioxane derivatives | google.comgoogleapis.com |

| C5 | -p-nitrobenzyl | p-nitrobenzyl chloride | 5-nitro-5-(p-nitrobenzyl)-2-phenyl-1,3-dioxane | pw.edu.pl |

Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is an area of interest for creating stereospecific molecules. Research has shown that chiral derivatives can be accessed, often by controlling the stereochemistry during the formation of the dioxane ring or by using chiral precursors.

One notable method involves the reaction of tris(hydroxymethyl)nitromethane with aryl aldehydes to form 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes. researchgate.net These reactions can proceed with high diastereoselectivity, yielding a single diastereomer whose structure can be unambiguously determined. researchgate.net These diastereomerically pure compounds serve as valuable intermediates that can be further elaborated to produce a range of chiral derivatives of the parent (1,1,1-trishydroxymethyl)methanes. researchgate.net

The Henry reaction (nitroaldol reaction), which is fundamental to forming the C-C bond in the precursors of this compound (like 2-nitro-1,3-propanediol), is a key target for enantioselective synthesis. google.comalmacgroup.com The development of chiral catalysts for the Henry reaction allows for the production of enantiopure β-nitro alcohols. almacgroup.commdpi.com This strategy provides a potential pathway to chiral 2-nitro-1,3-propanediols, which could then be cyclized to form enantiomerically enriched this compound analogs.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing reaction conditions is critical for improving yield, efficiency, and safety in the synthesis of this compound and its derivatives. This involves careful selection of solvents, catalysts, and physical parameters like temperature and pressure.

Influence of Solvent Systems and Reaction Media

The choice of solvent can significantly impact reaction outcomes. For the acetalization reaction to form 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane, various media have been explored. A solvent-free (neat) reaction proceeded quickly (30 minutes) at a relatively low temperature (45-50°C), yielding the product in 93% yield. google.com In contrast, using a solvent like acetonitrile (B52724) required a much longer reaction time (18 hours) and higher temperature (80°C) for an 82% yield. google.com Water has also been employed as a solvent in the subsequent hydrogenation step to produce the corresponding amino-dioxane derivative in high yield (89%). google.com For the initial Henry reaction to produce tris(hydroxymethyl)nitromethane, lower alkyl alcohols like methanol (B129727) or water are typically used. google.comgoogle.com In the synthesis of 5-bromo-5-nitro-1,3-dioxane, a process that avoids organic solvents entirely has been patented, highlighting a move towards greener and more efficient manufacturing. google.com

The table below illustrates the effect of the reaction medium on a specific synthesis step.

Table: Effect of Reaction Media on Synthesis of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane

| Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| None (Neat) | 45-50°C | 30 min | 93% | google.com |

Role of Catalysts and Co-Catalysts in Reaction Efficiency

Catalysts are essential for facilitating the key transformations in this compound synthesis.

Base Catalysis: The initial Henry reaction between nitromethane (B149229) and formaldehyde (B43269) is catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com

Acid Catalysis: The formation of the dioxane ring via acetalization of a 1,3-diol with an aldehyde or ketone is catalyzed by a strong acid. google.com Both mineral acids (e.g., HCl, H₂SO₄) and strong organic acids (e.g., p-toluenesulfonic acid, glacial acetic acid) are effective. google.comgoogleapis.comgoogle.com In the solvent-free synthesis of 5-bromo-5-nitro-1,3-dioxane, aqueous sulfuric acid serves not only as the catalyst but also as a dehydrating agent to drive the reaction equilibrium towards the product. google.com

Hydrogenation Catalysis: The reduction of the nitro group to an amine is a catalytic hydrogenation process. googleapis.com Effective catalysts include Raney nickel (RaNi) and supported precious metals like palladium, platinum, or rhodium on carbon (e.g., 5% Pd/C). google.comgoogleapis.com In one procedure, ammonium (B1175870) formate (B1220265) is used as a hydrogen transfer agent in conjunction with a Pd/C catalyst. googleapis.com

Effects of Temperature, Pressure, and Reaction Time

The physical parameters of a reaction are fine-tuned to maximize efficiency and product yield. As noted earlier, the synthesis of a 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane derivative could be completed in 30 minutes at 45-50°C under neat conditions, while using a solvent necessitated 18 hours at 80°C. google.com

For the hydrogenation of the nitro group, conditions are generally mild to preserve the dioxane ring structure. google.comgoogleapis.com A typical range is a temperature of 30°C to 100°C and a hydrogen pressure of 15 psi to 2000 psi. googleapis.com One specific example of hydrogenating 2,2-dimethyl-5-nitro-1,3-dioxane used a pressure of 100 psi (689 kPa) and a temperature of 80°C for 12 hours. google.com The subsequent hydrolysis of the resulting amine to yield serinol hydrochloride was accomplished in 1 hour at a gentle 35-40°C. googleapis.com

Table: Reaction Conditions for Key Synthetic Steps

| Reaction Step | Catalyst | Temperature | Pressure | Time | Reference |

|---|---|---|---|---|---|

| Acetalization (Neat) | Strong Acid | 45-50°C | Atmospheric | 30 min | google.com |

| Hydrogenation (Nitro to Amine) | RaNi | 80°C | 100 psi H₂ | 12 hours | google.com |

| Hydrogenation (Nitro to Amine) | 5% Pd/C, NH₄HCO₂ | Reflux | Atmospheric | 3 hours | googleapis.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to enhance safety and reduce environmental impact.

A significant advancement is the development of a solvent-free process for manufacturing 5-bromo-5-nitro-1,3-dioxane. google.com By eliminating the need for organic solvents, this method reduces waste and simplifies product work-up, aligning with the green principles of waste prevention and using safer solvents (or no solvent at all). google.com

Another key green strategy is the replacement of hazardous reagents. A synthetic pathway for producing bronopol (B193717) and serinol from nitromethane was specifically designed to avoid the use of sodium bis(hydroxymethyl)nitromethane, a hazardous material encountered in previous commercial processes. google.comgoogle.com This adheres to the principle of designing safer chemicals and syntheses.

The use of water as a solvent in certain steps, such as in the bromination of this compound derivatives, is another application of green chemistry. google.com Furthermore, there is a broader trend in dioxane synthesis towards using solid acid catalysts instead of corrosive mineral acids. google.com Solid acids are generally more stable, less corrosive, easier to separate from the reaction mixture, and often recyclable, which contributes to a more sustainable process. google.com While not yet universally applied specifically to this compound, this approach represents a promising direction for greener synthesis in the future.

Atom Economy and E-Factor Analysis of Synthetic Routes

The environmental impact and efficiency of chemical syntheses are critically evaluated using green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor). Atom Economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The E-Factor, introduced by Roger Sheldon, provides a broader measure of environmental impact by quantifying the amount of waste generated per unit of product.

For the synthesis of this compound derivatives, the primary route involves a condensation reaction. While specific, comprehensive green metric analyses for the synthesis of the parent this compound are not extensively detailed in readily available literature, the principles can be applied to typical reaction schemes.

Theoretical Atom Economy Calculation:

The synthesis of this compound from 2-nitro-1,3-propanediol and formaldehyde is an acetalization reaction.

Reactants: 2-nitro-1,3-propanediol (C₃H₇NO₄, Molar Mass: ~121.09 g/mol ) + Formaldehyde (CH₂O, Molar Mass: ~30.03 g/mol )

Product: this compound (C₄H₇NO₄, Molar Mass: ~133.10 g/mol )

Byproduct: Water (H₂O, Molar Mass: ~18.02 g/mol )

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (133.10 / (121.09 + 30.03)) x 100 ≈ 87.9%

This calculation represents a highly efficient process in terms of atom incorporation. However, the actual environmental impact is better reflected by the E-Factor, which considers reaction yield, solvent usage, and waste from workup and purification steps.

E-Factor Analysis:

The E-Factor is calculated as: E-Factor = Total Waste (kg) / Product (kg) . Lower E-Factor values indicate a more environmentally friendly process. acs.org Without specific industrial data on solvent loss, catalyst waste, and purification byproducts for this compound synthesis, a precise E-Factor cannot be calculated. However, factors that would contribute to the waste stream include:

Solvents used in the reaction and purification (e.g., ethanol, acetonitrile, benzene). google.comgoogle.com

Catalysts (acids or bases) that are not recovered. google.comgoogle.com

Byproducts from side reactions.

Aqueous waste from neutralization and washing steps. google.com

A German patent describes a process for preparing 5-bromo-5-nitro-1,3-dioxane where part of the sulfuric acid catalyst can be concentrated and reused in subsequent reactions to reduce waste. google.com This highlights an industrial effort to lower the E-factor.

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | Measures the conversion efficiency of reactant atoms to the desired product. | 100% | The key condensation step has a high theoretical atom economy (~88%). |

| E-Factor | Quantifies the total waste produced per kilogram of product. | 0 | Highly dependent on solvent choice, yield, and catalyst recycling. Solvent-free methods significantly lower this value. acs.orggoogle.com |

Exploration of Solvent-Free and Environmentally Benign Methodologies

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, focusing on the reduction or elimination of hazardous organic solvents. For the synthesis of dioxane derivatives, several solvent-free and greener approaches have been explored.

A notable example is the synthesis of 5-bromo-5-nitro-1,3-dioxane, a related derivative. A patented process describes the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde carried out without the use of organic solvents, employing aqueous sulfuric acid as the catalyst. google.com This method not only avoids organic solvents but also results in the product separating as a melt, which can be easily isolated by phase separation, washed with water, and dried. google.com This approach significantly reduces the amount of volatile organic compounds (VOCs) and simplifies the workup procedure.

Similarly, solvent-free syntheses of other dioxane derivatives have been achieved under ultrasonic irradiation, which often leads to shorter reaction times and high yields while avoiding toxic solvents. scirp.org The use of water as a solvent is another green alternative. For example, the synthesis of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane was successfully performed using water as a solvent instead of ethanol, resulting in a high yield of 89%. google.com The use of reusable catalysts, such as polystyrenesulfonic acid (PSSA) in water for synthesizing 1,3-dioxane functionalities, also represents an eco-friendly protocol. researchgate.net

These methodologies align with the principles of green chemistry by:

Preventing waste: By achieving high yields and minimizing byproducts.

Using safer solvents: Employing water or eliminating solvents altogether. google.comresearchgate.net

Increasing energy efficiency: Utilizing methods like microwave or ultrasound can reduce reaction times and energy consumption compared to conventional heating. scirp.orgresearchgate.net

Employing catalysis: Using recyclable catalysts reduces waste. scirp.org

Microwave-Assisted and Sonochemical Synthesis Approaches

To enhance reaction rates, improve yields, and promote greener reaction conditions, modern energy sources like microwave irradiation and ultrasound (sonochemistry) have been applied to the synthesis of heterocyclic compounds, including dioxanes.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis due to its ability to rapidly and efficiently heat reaction mixtures, often leading to dramatically reduced reaction times and improved yields. researchgate.netd-nb.info For the synthesis of 1,3-dioxane derivatives, a microwave-assisted protocol has been developed for the reaction of ketones with paraformaldehyde in water using a polystyrene-supported acid catalyst. researchgate.net This method proved significantly faster than conventional heating, which required several hours to achieve comparable yields. researchgate.net While a specific microwave-assisted synthesis for the parent this compound is not prominently documented, the successful application to related structures suggests its high potential for this synthesis as well. For instance, the synthesis of various substituted 1,3,5-triazine (B166579) derivatives has been effectively achieved using microwave irradiation in dioxane as a solvent. researchgate.net Another study showed that copper-catalyzed intramolecular N-arylation to form tetracyclic systems containing a dioxane ring proceeded in excellent yields (97%) within just 45 minutes under microwave irradiation. beilstein-journals.org

Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can lead to increased reaction rates and yields. Solvent-free synthesis of 5-alkenyl-2,2-butylidene-1,3-dioxane-4,6-diones has been successfully achieved via Knoevenagel condensation under ultrasonic irradiation. scirp.org This method offers advantages such as mild conditions, short reaction times, and high yields, all while avoiding the use of toxic solvents and catalysts. scirp.org The potential for applying sonochemical methods to the synthesis of this compound is significant, promising an efficient and environmentally friendly alternative to traditional methods.

| Technique | Principle | Advantages for Dioxane Synthesis |

| Microwave-Assisted | Uses microwave energy for rapid, uniform heating. researchgate.net | Reduced reaction times, increased yields, enhanced selectivity. researchgate.netd-nb.info |

| Sonochemistry | Uses ultrasonic waves to induce acoustic cavitation. | Mild reaction conditions, shorter reaction times, suitable for solvent-free systems. scirp.org |

Research-Scale Isolation and Purification Techniques

Following the synthesis of this compound and its derivatives, isolation and purification are critical steps to obtain the compound in a pure form suitable for characterization and further use. The specific techniques employed depend on the physical state of the product (solid or liquid) and the nature of the impurities.

For solid products, recrystallization is a common and effective purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, 5-bromo-2-isopropyl-5-nitro-1,3-dioxane was recrystallized from a 1:1 isopropanol:water mixture. google.com In another instance, the product was obtained as a melt, which was allowed to solidify and then optionally recrystallized from a solvent like propylene (B89431) glycol. google.com

If the product precipitates directly from the reaction mixture, it can be isolated by filtration . The collected solid is then typically washed with a suitable solvent to remove residual reactants and byproducts before being dried. For example, the synthesis of 2,2-dimethyl-5-nitro-1,3-dioxane involved cooling the reaction solution, which caused the product to precipitate. This solid was then filtered off and dried, yielding a pure product with a distinct melting point. google.com

When the product is a liquid or a melt, phase separation can be used if it is immiscible with the reaction medium. This is often followed by washing the organic phase with water or brine to remove water-soluble impurities. google.com The product is then dried over an anhydrous drying agent like sodium sulfate. mdpi.com

For more challenging separations or to obtain very high purity, chromatography is employed. Column chromatography on silica (B1680970) gel is a standard technique. A solution of the crude product is passed through a column packed with silica gel, and different components are eluted with a solvent system of appropriate polarity. For instance, the purification of 5-(azidomethyl)-2,2-dimethyl-5-nitro-1,3-dioxane was achieved by flash chromatography on silica gel. mdpi.com

Finally, after isolation, the removal of volatile solvents is typically accomplished using a rotary evaporator in vacuo. google.com

Structural and Conformational Analysis of 5 Nitro 1,3 Dioxane

Molecular Geometry and Bond Parameter Investigations

The precise arrangement of atoms, defined by bond lengths and angles, is fundamental to understanding the properties of 5-nitro-1,3-dioxane. This geometry is determined through a combination of experimental techniques and computational modeling, which together provide a comprehensive picture of the molecule's structure.

Experimental Determination Techniques for Bond Lengths and Angles

Direct experimental data on the molecular geometry of the parent this compound is not extensively documented in the form of a single crystal X-ray diffraction study. However, the structures of several closely related derivatives have been elucidated, providing valuable insights into the expected bond parameters. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this field. thermofisher.com

For instance, X-ray and NMR analysis were crucial in unambiguously determining the diastereomeric structure of 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes. thermofisher.com Similarly, the crystal structure of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane, an analogue of this compound, was determined by single-crystal X-ray diffraction. In this related molecule, the C-N bond length was found to be 1.541 Å, and the N-O bond lengths were 1.202 Å and 1.220 Å, which are typical for nitro compounds. researchgate.net The analysis of various 2,2-di(para-substituted phenyl)-1,3-dioxanes by X-ray crystallography has also shed light on how substituents affect bond lengths within the dioxane ring, revealing, for example, that an axial C(2)-aryl bond is typically longer than an equatorial one. acs.org

NMR spectroscopy, particularly through the analysis of vicinal coupling constants, serves as a powerful tool to infer conformational compositions and, indirectly, geometric parameters in solution. researchgate.netresearchgate.net

Computational Modeling of Molecular Geometries

In the absence of direct experimental crystal data for the parent compound, computational chemistry offers a robust alternative for investigating molecular geometry. A variety of quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been employed to model this compound and its derivatives. researchgate.netresearchgate.net

A 2021 computational study on the thermal decomposition of this compound utilized the M06-2X functional with the 6-311+G(d,p) basis set to optimize the reactant's geometry in the gas phase. figshare.comresearchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the molecule's various conformers. For the related 5-bromo-5-nitro-1,3-dioxane (B1667936), computational simulations using HF, DFT (PBE/3ξ), and MP2 methods have been performed to map its potential energy surface. researchgate.net Semi-empirical methods like MOPAC/AM1 have also been used to calculate the minimum energy structures for both axial and equatorial conformers of this compound. figshare.com

These theoretical models are critical for understanding the subtle interplay of forces that dictate the preferred geometry and for interpreting experimental data.

Table 1: Calculated Geometric Parameters for 5-Substituted 1,3-Dioxane (B1201747) Derivatives (Note: Data is for illustrative purposes based on related compounds, as a full experimental dataset for the parent compound is not available. Methods and basis sets vary between studies.)

| Parameter | Typical Value (Å or °) | Method/Compound Reference |

| C-N Bond Length | 1.541 Å | X-ray / 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane researchgate.net |

| N-O Bond Length | 1.202 - 1.220 Å | X-ray / 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane researchgate.net |

| C-O Bond Length | ~1.42 Å | DFT / General 1,3-dioxanes |

| C-C Bond Length | ~1.53 Å | DFT / General 1,3-dioxanes |

| ∠O-C-O Angle | ~111° | DFT / General 1,3-dioxanes |

| ∠C-C-C Angle | ~110° | DFT / General 1,3-dioxanes |

Conformational Isomerism and Dynamics of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not static; it exists in a dynamic equilibrium between several conformations. The six-membered ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, other forms, such as the boat and twist-boat, are crucial as transition states or intermediates in the process of ring inversion.

Studies on Chair-Boat Interconversion Barriers

The interconversion between the two non-equivalent chair conformations of this compound (one with an axial nitro group, the other equatorial) proceeds through higher-energy transition states and intermediates. researchgate.net For the parent 1,3-dioxane, the chair form is significantly more stable than the twist-boat conformation. beilstein-journals.org Quantum-chemical studies on 5-substituted 1,3-dioxanes have shown that the chair-to-chair isomerization can follow two pathways, both involving twist-boat intermediates. researchgate.net

The global minimum on the potential energy surface for derivatives like 5-bromo-5-nitro-1,3-dioxane corresponds to a chair conformer, with other local minima identified as another chair form and a 2,5-twist conformation. researchgate.net The energy barriers for these interconversions can be estimated computationally. For unsubstituted 1,3-dioxane, the calculated free energy difference between the chair and the 2,5-twist structures is around 5 kcal/mol. researchgate.net The presence of substituents at C5 modifies these barriers. The transition states connecting the chair and twist forms are often identified as half-chair or sofa conformations. researchgate.net

Influence of the Nitro Group on Ring Conformation and Puckering

The strongly electron-withdrawing nitro group exerts a profound influence on the conformational preferences of the 1,3-dioxane ring. Based purely on steric hindrance, one would expect the bulkier nitro group to favor the equatorial position. However, extensive studies on 5-substituted 1,3-dioxanes have revealed that polar and electron-withdrawing substituents often show a smaller-than-expected preference for the equatorial position, or even a preference for the axial position. acs.orgnih.gov

This phenomenon, often termed the "attractive gauche effect" or attributed to favorable dipole-dipole interactions, is significant for the 5-nitro substituent. Computational studies on 5-bromo-5-nitro-1,3-dioxane have found that the global energy minimum corresponds to the chair conformer with an axial nitro group. researchgate.net This preference is attributed to stabilizing electrostatic interactions between the axial C-N dipole and the dipoles of the C-O bonds within the ring. The nitro group's orientation affects the puckering of the ring, influencing the precise dihedral angles and the degree of flattening or distortion from an ideal chair geometry.

Conformational Equilibria and Population Distributions

The relative energies of the different conformers determine their population distribution at equilibrium. This equilibrium can be experimentally determined, often using low-temperature NMR spectroscopy, by integrating the signals corresponding to the axial and equatorial conformers. acs.orgresearchgate.net The Gibbs free energy difference (ΔG°) between the axial and equatorial conformers is a key parameter quantifying this equilibrium.

For a 5-nitro substituent, the conformational free energy difference (A-value, defined as G°(equatorial) - G°(axial)) is influenced by both steric and electronic factors. MOPAC/AM1 calculations have suggested a very small ΔG° value of -0.12 kcal/mol for the nitro group, indicating a slight preference for the equatorial conformer in that specific computational model. figshare.com However, experimental and higher-level computational studies on related systems often point to a more complex situation where the axial form is stabilized. researchgate.net The position of this equilibrium is also sensitive to the solvent, as different solvents can modulate the strength of the intramolecular electrostatic interactions.

Table 2: Conformational Free Energy Differences (ΔG°) for Selected 5-Substituents in 1,3-Dioxane (Positive values indicate an axial preference)

| Substituent (X) | ΔG° (kcal/mol) | Method |

| -OH | +2.21 | MOPAC/AM1 figshare.com |

| -NO₂ | -0.12 | MOPAC/AM1 figshare.com |

| -CH₂OH | -0.34 | MOPAC/AM1 figshare.com |

| Phenyl | -1.1 to -1.8 | Experimental (NMR) researchgate.net |

| Isopropyl | -0.67 | Experimental (NMR) researchgate.net |

Stereochemical Aspects of this compound and Substituted Analogs

The stereochemistry of the 1,3-dioxane ring is a critical determinant of its physical and chemical properties. The introduction of substituents, particularly at positions that can generate stereocenters, gives rise to a variety of isomeric forms.

The substitution on the 1,3-dioxane skeleton can create multiple stereocenters, leading to the formation of diastereomers and enantiomers. For instance, the synthesis of 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes from (1,1,1-trishydroxymethyl)nitro methane (B114726) results in the formation of a single diastereomer, as confirmed by X-ray and NMR analysis. researchgate.net This highlights the high degree of stereocontrol that can be achieved in reactions forming the dioxane ring.

The presence of substituents at both the C2 and C5 positions can lead to cis/trans diastereomerism, depending on their relative orientation with respect to the ring. The equilibration between these diastereomers, often catalyzed by acids like boron trifluoride, allows for the study of their relative thermodynamic stabilities. researchgate.net Furthermore, the use of chiral starting materials or catalysts in the synthesis of dioxane derivatives can lead to enantiomerically enriched or pure products, which are valuable as chiral building blocks in organic synthesis. vulcanchem.comresearchgate.net

| Precursor | Resulting Dioxane Derivative | Stereochemical Outcome | Source |

|---|---|---|---|

| (1,1,1-Trishydroxymethyl)nitro methane | 2-Aryl-5-hydroxymethyl-5-nitro-1,3-dioxane | Obtained as a single diastereomer | researchgate.net |

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net The orientation of substituents on this ring is governed by a balance of steric and stereoelectronic effects. For this compound, the key consideration is the conformational preference of the nitro group at a non-anomeric position.

Computational studies using MOPAC/AM1 methods have been performed to determine the minimum energy conformations for 5-substituted-1,3-dioxanes, including this compound. figshare.com These calculations help in quantifying the energy difference between the axial and equatorial conformers. The conformational free energy (ΔG°) for a substituent at the C5 position reflects its preference for the equatorial position to avoid steric clashes with axial hydrogens at C2, C4, and C6. For the nitro group, this preference is influenced by gauche interactions. While repulsive gauche effects can destabilize the axial conformer, attractive gauche effects may also play a role.

| Substituent at C5 | Conformational Free Energy (ΔG°) (kcal/mol) | Note | Source |

|---|---|---|---|

| -NO₂ | -0.12 | Negative value indicates equatorial preference. | figshare.com |

| -OH | +0.78 | Positive value indicates axial preference. | figshare.com |

| -CH₂OH | -0.34 | Negative value indicates equatorial preference. | figshare.com |

Diastereomeric and Enantiomeric Considerations

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces. In this compound and its analogs, the polar nitro group and the dioxane ring oxygens are key players in establishing these interactions.

While the parent this compound molecule lacks classical hydrogen bond donors (like -OH or -NH), its oxygen atoms are effective hydrogen bond acceptors. The two oxygen atoms of the dioxane ring and the two oxygen atoms of the nitro group can participate in non-conventional hydrogen bonds, such as C-H···O interactions. atamankimya.comatamanchemicals.com These weak interactions are often significant in the crystal engineering of molecules that lack strong donors. beilstein-journals.orgbeilstein-journals.org

In substituted analogs that do contain hydrogen bond donors, such as (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol, more robust O-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing. nih.gov For example, 5-bromo-5-nitro-1,3-dioxane is characterized as having four hydrogen bond acceptor sites and zero donor sites, underscoring its potential to interact with donor molecules or C-H groups in its crystal lattice. atamankimya.com

Beyond hydrogen bonding, the crystal packing of this compound is significantly influenced by other non-covalent forces. The presence of the highly polar nitro group imparts a substantial dipole moment to the molecule, leading to strong dipole-dipole interactions that contribute to the stability of the crystal lattice. vulcanchem.com

Van der Waals forces, although weaker and less directional, are universally present and play a crucial role in the close packing of molecules. ucl.ac.ukbibliotekanauki.pl For substituted analogs, particularly those containing aromatic rings, π-π stacking interactions can also become an important organizing force. The electron-withdrawing nature of the nitro group can enhance electrostatic interactions, promoting binding with electron-rich regions of adjacent molecules within the crystal structure. rsc.org

| Interaction Type | Participating Functional Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Dioxane oxygens, Nitro group oxygens | Forms C-H···O or conventional H-bonds with donors. atamankimya.combeilstein-journals.orgbeilstein-journals.org |

| Dipole-Dipole Interactions | Polar C-O and N-O bonds (especially the nitro group) | Strong directional forces contributing to lattice energy. vulcanchem.com |

| Van der Waals Forces | Entire molecular surface | Contributes to overall molecular packing and stability. ucl.ac.uk |

Chemical Reactivity and Transformation Mechanisms of 5 Nitro 1,3 Dioxane

Reactivity of the Nitro Group

The nitro group at the C5 position significantly influences the acidity of the adjacent C-H bond and provides a site for various chemical modifications.

Reduction Reactions Leading to Amino-Dioxane Derivatives

The reduction of the nitro group in 5-nitro-1,3-dioxane and its derivatives to form the corresponding 5-amino-1,3-dioxane is a well-documented transformation. This conversion is a crucial step in the synthesis of various compounds, including intermediates for pharmaceuticals. Catalytic hydrogenation is a common and effective method for this reduction.

A process for preparing 2-amino-1,3-propanediol (B45262) (serinol) utilizes the reduction of a this compound compound as a key step. pw.edu.plgoogle.com The nitro compound is converted to the corresponding amino derivative, which is then hydrolyzed to yield the final product. pw.edu.pl The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. pw.edu.pl

Another patent describes the preparation of 5-amino-2,2-dialkyl-1,3-dioxanes through the catalytic hydrogenation of the corresponding 5-nitro precursors. acs.org This further underscores the utility of this reaction. In some instances, the reduction of related nitro-dioxane derivatives, such as 2,2-disubstituted methyl 3-(this compound-5-yl)propanoates, with reagents like aluminum amalgam has been shown to yield the corresponding hydroxylamino derivatives. almacgroup.com

| Catalyst | Temperature | Hydrogen Pressure | Product | Reference |

|---|---|---|---|---|

| Raney Nickel | 30°C to 100°C | 15 psi to 2000 psi | 5-Amino-1,3-dioxane derivative | pw.edu.pl |

| Palladium (supported) | 30°C to 100°C | 15 psi to 2000 psi | 5-Amino-1,3-dioxane derivative | pw.edu.pl |

| Platinum (supported) | 30°C to 100°C | 15 psi to 2000 psi | 5-Amino-1,3-dioxane derivative | pw.edu.pl |

| Rhodium (supported) | 30°C to 100°C | 15 psi to 2000 psi | 5-Amino-1,3-dioxane derivative | pw.edu.pl |

Denitration Pathways and Mechanisms

Denitration, the removal of a nitro group, is a significant transformation. For aliphatic nitro compounds, this can occur through various mechanisms. One common pathway is reductive denitration. For instance, carbohydrate α-nitroepoxides undergo reductive denitration with sodium borohydride (B1222165) to yield α-hydroxy-β-deoxy derivatives. cdnsciencepub.com While not directly on this compound, this suggests that a similar hydride-mediated reduction could potentially lead to the loss of the nitro group.

Another potential pathway is through the Nef reaction, where a primary or secondary nitroalkane is converted to a carbonyl compound under acidic conditions via its nitronate salt. wikipedia.org If this compound were subjected to these conditions, it could theoretically be converted to 1,3-dioxan-5-one (B8718524). The reaction proceeds through the protonation of the nitronate to form a nitronic acid, which then rearranges and eliminates nitrous oxide. wikipedia.org

Transition-metal-catalyzed denitration has also been developed, primarily for nitroarenes, offering a direct method for reductive removal of the nitro group. google.com The applicability of such methods to aliphatic nitro compounds like this compound would require further investigation.

Condensation Reactions Involving the Nitro Functionality

The presence of the nitro group activates the α-hydrogen, making it acidic enough to be removed by a base to form a nitronate anion. This anion is a key intermediate in several important carbon-carbon bond-forming reactions.

Henry Reaction (Nitroaldol Reaction): This reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. almacgroup.com It is plausible that this compound can act as the nitroalkane component in a Henry reaction, reacting with various carbonyl compounds to extend its carbon skeleton.

Michael Addition: As a nucleophile, the nitronate anion of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds. A patent mentions the Michael addition of a this compound, highlighting this reactivity. thieme-connect.de This reaction is a valuable method for forming new carbon-carbon bonds.

A study on the reaction of the sodium salt of 2-phenyl-5-nitro-1,3-dioxane or 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) with p-nitrobenzyl chloride demonstrates the nucleophilic character of the nitronate, which displaces the chloride to form C-alkylation products. pw.edu.pl This reaction is analogous to the condensation reactions where the nitronate acts as a nucleophile.

| Reaction Type | Reactant | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Henry Reaction (inferred) | Aldehyde or Ketone | Nitronate anion | β-Nitro alcohol | almacgroup.com |

| Michael Addition | α,β-Unsaturated carbonyl | Nitronate anion | 1,5-Dicarbonyl compound derivative | thieme-connect.de |

| Nucleophilic Substitution | p-Nitrobenzyl chloride | Nitronate anion | 5-nitro-5-(p-nitrobenzyl)-1,3-dioxane | pw.edu.pl |

Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, while generally stable, can undergo transformations, particularly ring-opening reactions, under specific conditions.

Ring Opening Reactions under Acidic and Basic Conditions

The stability of the 1,3-dioxane ring is highly dependent on the pH of the medium. Generally, 1,3-dioxanes are stable under basic, oxidative, and reductive conditions. sioc-journal.cn This stability makes them effective protecting groups for 1,3-diols and carbonyl compounds. sioc-journal.cn

However, the dioxane ring is labile towards Brønsted or Lewis acids. sioc-journal.cncymitquimica.com Acid-catalyzed hydrolysis or transacetalization is a common method for deprotection, which involves the opening of the dioxane ring. googleapis.com This reaction proceeds via the formation of an intermediate oxocarbenium ion. google.com For example, a process for producing 2-bromo-2-nitro-1,3-propanediol involves the hydrolysis of a 5-bromo-5-nitro-1,3-dioxane (B1667936) derivative with a strong mineral or organic acid. mdpi.com This demonstrates the susceptibility of the substituted dioxane ring to cleavage under acidic conditions.

In contrast, the 1,3-dioxane ring is generally resistant to cleavage under basic conditions. sioc-journal.cn However, a patent describes a process where a this compound derivative is treated with an alkali metal hydroxide (B78521), followed by acidification. rsc.org While the primary reaction described is the conversion of a 5-hydroxymethyl-5-nitro-1,3-dioxane to a this compound, it implies the stability of the dioxane ring itself during the initial alkaline treatment. Base-catalyzed hydrolysis of amides has been studied in dioxane/water solvent systems, indicating the solvent's stability under these conditions.

Nucleophilic and Electrophilic Attack on the Dioxane Ring

Direct nucleophilic or electrophilic attack on the saturated carbon and oxygen atoms of the 1,3-dioxane ring is generally unfavorable due to the stability of the cyclic acetal (B89532) structure. However, the substituents on the ring can influence its reactivity.

The presence of the electron-withdrawing nitro group at the C5 position makes the hydrogen atom at this position acidic, facilitating its removal by a base to form a nitronate anion as discussed previously. This anion can then act as a nucleophile. pw.edu.pl

A patent describes the bromination of a this compound at the C5 position under alkaline conditions. mdpi.comrsc.org This reaction proceeds by forming the nitronate anion, which then reacts with bromine. This is an example of an electrophilic attack (by bromine) on the electron-rich nitronate intermediate, rather than on the dioxane ring itself.

In some specific cases, nucleophilic substitution reactions on substituted 1,3-dioxanes can be accompanied by ring contraction. For instance, the reaction of a cis-2-phenyl-1,3-dioxan-5-ol derivative with triphenylphosphine (B44618) and carbon tetrabromide results in the formation of 1,3-dioxolane (B20135) derivatives, indicating a rearrangement of the ring system.

Ring Expansion and Contraction Methodologies

The scientific literature available does not extensively document specific ring expansion or contraction methodologies directly involving this compound. However, principles from related 1,3-dioxane derivatives and other cyclic systems can be extrapolated to understand potential transformation pathways.

Ring contraction has been observed in related 1,3-dioxane systems under nucleophilic substitution conditions. For instance, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrabromide results in a ring contraction to form diastereomeric 2-phenyl-4-bromomethyl-1,3-dioxolans. rsc.org This type of reaction suggests that, under appropriate conditions, the six-membered dioxane ring can rearrange to a five-membered dioxolane ring, a transformation driven by the specific reagents and the stereochemistry of the starting material. rsc.org

Conversely, ring expansion strategies, often employed for the synthesis of medium-sized rings and macrocycles, have been developed for other heterocyclic systems. researchgate.netacs.org These methods frequently involve a cascade reaction initiated by the cleavage of a bond within the ring or an attached functional group, followed by the insertion of atoms to form a larger ring structure. acs.org For example, phosphine-promoted [3+2] annulation reactions can lead to ring expansion in certain indane-1,3-dione systems. acs.org While not directly demonstrated for this compound, these methodologies present viable theoretical pathways for its conversion into larger heterocyclic structures, should the nitro group or other parts of the molecule be suitably activated.

Mechanistic Investigations of Key Reactions

The thermal decomposition of this compound and its derivatives has been a subject of detailed mechanistic investigation, primarily through computational studies. These studies provide significant insights into the reaction pathways, intermediates, and the energetic parameters governing these transformations.

Elucidation of Reaction Pathways and Intermediates

Computational modeling has been instrumental in elucidating the potential pathways for the thermal decomposition of this compound. researchgate.netresearchgate.net One proposed mechanism involves a concerted, single-stage process that proceeds through a five-membered cyclic transition state. researchgate.net This pathway involves the breaking of the C5-N bond and the migration of a hydrogen atom from the C6 position to one of the oxygen atoms of the nitro group. researchgate.net This concerted step leads to the formation of two primary products: a 5-R-4H-1,3-dioxine molecule (where R is the substituent at the 5-position) and a molecule of nitrous acid. researchgate.net

For the parent compound, this compound (where R=H), an alternative two-stage mechanism has also been proposed and studied. researchgate.net However, computational results indicate that the single-stage mechanism is more feasible from an energetic standpoint. researchgate.net The stability of the chair conformer with an axial nitro group has been identified as the global minimum on the potential energy surface for related derivatives like 5-bromo-5-nitro-1,3-dioxane. researchgate.net

Kinetic Studies and Determination of Rate Laws

Kinetic data for the thermal decomposition of this compound have been derived from computational studies, providing estimates for the activation energies of the proposed reaction mechanisms. researchgate.netresearchgate.net These studies, performed at the M06-2X/6-311+G(d,p) level of theory, show that the single-stage decomposition mechanism for this compound has a significantly lower activation energy compared to the two-stage pathway. researchgate.net

The presence of substituents at the 5-position has a notable effect on the reaction kinetics. For instance, a methyl group at the C5 position tends to lower the activation energy and favor the elimination reaction, while a bromine atom has a different electronic influence. researchgate.net The solvent can also play a crucial role; carrying out the decomposition in a solvent like DMSO has been shown to lower the energy barrier for the reaction, thereby increasing the decomposition rate. researchgate.net

Table 1: Calculated Kinetic Parameters for Thermal Decomposition of this compound (R=H)

| Mechanism | Phase | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG≠) (kJ/mol) |

|---|---|---|---|

| Single-Stage | Gas | 207.2 | 204.4 |

| Single-Stage | DMSO | 196.8 | 193.9 |

| Two-Stage (Rate-Limiting Step) | Gas | 300.9 | 297.7 |

Data sourced from computational studies. researchgate.net

Thermodynamic Parameters of Reactions (e.g., Enthalpy, Entropy, Gibbs Energy)

Thermodynamic parameters for the thermal decomposition of this compound provide further understanding of the reaction's spontaneity and energy profile. Computational studies have calculated the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the decomposition reactions. researchgate.netresearchgate.net

For the single-stage decomposition of this compound in the gas phase, the reaction is endothermic. researchgate.net The substituent at the C5 position also influences the thermodynamics of the reaction. While a methyl group kinetically favors the reaction, the decomposition of 5-bromo-5-nitro-1,3-dioxane is calculated to generate the most thermodynamically stable products. researchgate.net

Table 2: Calculated Thermodynamic Parameters for Single-Stage Decomposition of this compound (R=H) in Gas Phase

| Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | 71.9 |

| Gibbs Free Energy of Reaction (ΔG) | 68.3 |

Data sourced from computational studies. researchgate.net

Catalytic Transformations Involving this compound

While specific catalytic transformations of this compound are not widely reported, the reactivity of the nitro group and the dioxane ring suggests several potential catalytic pathways.

The nitro group is susceptible to various catalytic reductions and couplings. Transition-metal catalysis, particularly with palladium, rhodium, or iron, is a common method for the denitrative coupling of nitroarenes to form new C-O, C-C, or C-N bonds. chemrxiv.orgacs.org These reactions often proceed through an oxidative addition of the C-NO₂ bond to a low-valent metal center. acs.org Similarly, nickel(II)-diamine complexes have been shown to catalyze the enantioselective Michael addition of dicarbonyl compounds to nitroalkenes. acs.org Phosphine catalysis can also be used to transform nitro compounds. acs.org These precedents suggest that this compound could potentially undergo similar catalytic transformations at the C5-NO₂ position.

The 1,3-dioxane ring itself can be cleaved or transformed under catalytic conditions. Lewis acids such as zirconium tetrachloride (ZrCl₄) and erbium triflate (Er(OTf)₃) are efficient catalysts for the cleavage of acetals and ketals under mild conditions. organic-chemistry.org Iodine has also been used as a catalyst for the deprotection of cyclic acetals under neutral conditions. organic-chemistry.org These methods could be applied to selectively open the dioxane ring of this compound, providing access to functionalized diol derivatives while potentially leaving the nitro group intact.

Spectroscopic and Advanced Analytical Methodologies in 5 Nitro 1,3 Dioxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the characterization of 5-nitro-1,3-dioxane, providing detailed insights into its molecular framework, the electronic environment of its constituent atoms, and the spatial relationships between them.

¹H and ¹³C NMR Spectral Interpretation for Connectivity and Environment

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the fundamental assignment of the molecular structure of this compound and its derivatives. The chemical shifts of the protons and carbons are indicative of their local electronic environments, which are influenced by the electronegativity of the neighboring oxygen and nitro groups.

In derivatives such as 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125), the protons on the dioxane ring exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons adjacent to the oxygen atoms (at C4 and C6) and the methine proton at the C5 position where the nitro group is attached, all show distinct signals. mdpi.com The protons of the methylene groups are diastereotopic due to the stereocenter at C5, leading to more complex splitting patterns.

The ¹³C NMR spectrum provides complementary information. The carbon atom bearing the nitro group (C5) is typically deshielded, appearing at a downfield chemical shift. The carbons adjacent to the oxygen atoms (C4 and C6) also show characteristic downfield shifts, while the carbon at the 2-position, flanked by two oxygens, is the most deshielded carbon of the ring system.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 2,2-dimethyl-5-nitro-1,3-dioxane mdpi.com | ¹H | C4/C6-H | 4.48 (dd), 4.24 (dd) |

| ¹H | C5-H | 4.35 (p) | |

| ¹H | C2-CH₃ | 1.45 (s), 1.41 (s) | |

| ¹³C | C2 | 99.3 | |

| ¹³C | C4/C6 | 77.3 | |

| ¹³C | C5 | 59.9 | |

| ¹³C | C2-CH₃ | 25.5, 21.4 | |

| (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol mdpi.com | ¹H | C4/C6-H | 4.35 (d), 4.05 (d) |

| ¹H | C5-CH₂OH | 5.48 (t) | |

| ¹³C | C5 | 84.2 | |

| ¹³C | C4/C6 | 62.1 | |

| ¹³C | C5-CH₂OH | 52.8 |

Note: The presented data is for substituted derivatives and serves to illustrate the expected chemical shift regions for the parent compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the proton at C5 and the protons at C4 and C6, confirming their vicinal relationship. It would also reveal the geminal coupling between the diastereotopic protons at C4 and C6. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton. sdsu.edu For example, correlations would be expected between the C5 proton and the C4/C6 carbons, as well as the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences, such as the relative orientation of the nitro group with respect to the protons on the dioxane ring. researchgate.net

Dynamic NMR Studies for Conformational Processes

The 1,3-dioxane (B1201747) ring is not planar and exists predominantly in a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and the ring can undergo inversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational processes. mdpi.com

Research on related 5-substituted 1,3-dioxanes has shown that the conformational equilibrium is influenced by the nature of the substituent at the C5 position. researchgate.net In the case of 5-bromo-5-nitro-1,3-dioxane (B1667936), computational studies have indicated that the chair conformer with an axial nitro group represents the global minimum on the potential energy surface. researchgate.net This preference for the axial orientation of the nitro group is a significant finding. DNMR studies, by analyzing the changes in NMR spectra at different temperatures, can provide quantitative information about the energy barriers for ring inversion and the equilibrium constants between different conformers.

Vibrational Spectroscopy for Functional Group and Structural Characterization

Infrared (IR) Spectroscopy Applications

IR spectroscopy is particularly sensitive to polar functional groups and is therefore well-suited for the characterization of this compound. The most prominent bands in the IR spectrum are expected to be associated with the nitro group and the C-O bonds of the dioxane ring.

The key vibrational modes for this compound would include:

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scielo.br These are usually strong absorptions.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkages in the dioxane ring are expected in the 1000-1250 cm⁻¹ region. orientjchem.org

CH₂ Vibrations: The stretching and bending vibrations of the methylene groups in the ring will also be present.

For the related compound 5-nitro-1,3-benzodioxole, the C-O-C symmetric stretching modes are observed at 1066 and 1036 cm⁻¹ in the IR spectrum. orientjchem.org

Raman Spectroscopy Investigations

Raman spectroscopy often provides better signals for non-polar, symmetric vibrations and is therefore a valuable complement to IR spectroscopy. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the dioxane ring and the C-C bonds.

In studies of similar molecules like 1,4-dioxane, characteristic Raman bands are observed for C-H stretching, CH₂ deformation, and ring breathing modes. researchgate.net For this compound, the symmetric stretching of the NO₂ group would also be Raman active. A comparative analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

No dedicated studies detailing the mass spectrometric behavior of this compound were identified. Consequently, information regarding its specific fragmentation under different ionization techniques is unavailable.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

There are no published EI or CI mass spectra specifically for this compound. Without this foundational data, a discussion of its characteristic fragmentation pathways, including the identification of the molecular ion and key fragment ions, cannot be accurately presented.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No research articles reporting the use of HRMS to determine the precise elemental composition of this compound or its fragments were found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Detailed MS/MS fragmentation studies, which would elucidate the structural relationships between parent and daughter ions for this compound, are absent from the available literature.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

The structural properties of this compound in the solid state remain uncharacterized in publicly accessible databases.

Single Crystal X-ray Diffraction Applications for Molecular Geometry

No published single-crystal X-ray diffraction data for this compound could be located. As a result, precise, experimentally determined details of its molecular geometry, including bond lengths, bond angles, and conformational details, are not available.

Powder X-ray Diffraction for Phase Identification and Polymorphism

There is no information regarding the use of powder X-ray diffraction for the analysis of this compound. Therefore, topics such as its crystalline phase identification and potential polymorphism cannot be discussed based on current scientific records.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iq For this compound, the key chromophore is the nitro group (-NO₂), attached to a saturated heterocyclic dioxane ring system.

The electronic spectrum of saturated compounds containing heteroatoms, like this compound, is characterized by transitions involving non-bonding (n) and sigma (σ) electrons. The oxygen atoms of the dioxane ring and the nitro group possess non-bonding electrons (n-electrons). The possible electronic transitions for this compound are therefore n → σ* and n → π*. gdckulgam.edu.indavuniversity.org

n → σ Transitions*: These transitions involve exciting a non-bonding electron from an oxygen or nitrogen atom into a sigma anti-bonding orbital. These are high-energy transitions and typically occur in the far-UV region, often below 200 nm. uobabylon.edu.iq

n → π Transitions: The nitro group is one of the classic chromophores that exhibits an n → π transition. gdckulgam.edu.in This transition involves moving a non-bonding electron from one of the oxygen atoms of the nitro group to the π* anti-bonding orbital of the N=O bond. For simple nitroalkanes, this is a relatively low-energy, low-intensity (low molar absorptivity, ε) absorption. uobabylon.edu.iq

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the spectrum can be predicted based on data from analogous nitroalkanes. Saturated nitroalkanes typically display a weak absorption band in the 270–280 nm region, which is attributed to the symmetry-forbidden n → π* transition of the nitro group. iu.edunih.gov A much stronger absorption corresponding to other transitions occurs in the vacuum UV region (<200 nm). iu.eduresearchgate.net The exact absorption maximum (λmax) and molar absorptivity (ε) for this compound would be influenced by the solvent used, as solvent polarity can shift the energy levels of the molecular orbitals. gdckulgam.edu.in

Table 1: Typical Electronic Transitions for Functional Groups in this compound

| Functional Group | Transition | Typical Wavelength (λ_max) | Molar Absorptivity (ε) |

| C-O-C (Ether) | n → σ | ~185 nm | Low to Moderate |

| R-NO₂ (Nitroalkane) | n → π | ~270-280 nm | Low (10-100 L·mol⁻¹·cm⁻¹) |

| R-NO₂ (Nitroalkane) | π → π* | <210 nm | High (>5000 L·mol⁻¹·cm⁻¹) |

Hyphenated Techniques for Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide powerful capabilities for separating components and confirming their identity, making them ideal for monitoring the synthesis of this compound or detecting it in various matrices. nih.gov

GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is a primary method for the analysis of volatile and thermally stable compounds. For this compound, GC would separate the compound from a solvent and other components of a mixture based on its boiling point and polarity, with the retention time serving as an initial identifier.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion ([M]⁺) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

While the specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of cyclic ethers and nitro compounds. uga.edunih.gov The molecular ion peak would be expected at m/z = 133, corresponding to the molecular weight of C₄H₇NO₄.

Key fragmentation pathways for the parent 1,3-dioxane ring involve the loss of a hydrogen atom (M-1), loss of formaldehyde (B43269) (CH₂O, 30 Da), or other ring-cleavage fragments. docbrown.info For this compound, characteristic fragmentation would likely include:

Loss of the nitro group : A peak at m/z 87 ([M-NO₂]⁺).

Ring cleavage : Fragmentation of the dioxane ring leading to ions such as [C₃H₅O₂]⁺ (m/z 73) or smaller fragments.

Formation of NO₂⁺ : A peak at m/z 46.

The analysis of related compounds like 5-bromo-5-nitro-1,3-dioxane shows that GC-MS is a suitable technique for qualitative and quantitative determination. cir-safety.org

Table 2: Predicted Key Ions in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Ion Fragment | Formula | Notes |

| 133 | [C₄H₇NO₄]⁺ | Molecular Ion ([M]⁺) | The intact molecule minus one electron. |

| 132 | [C₄H₆NO₄]⁺ | [M-H]⁺ | Loss of a hydrogen atom. |

| 87 | [C₄H₇O₂]⁺ | [M-NO₂]⁺ | Loss of the nitro group. |

| 73 | [C₃H₅O₂]⁺ | Ring Fragment | Result of dioxane ring cleavage. |

| 46 | [NO₂]⁺ | Nitro Group | A common fragment for nitro compounds. |

Liquid Chromatography-Mass Spectrometry is a powerful alternative to GC-MS, particularly for compounds that are thermally unstable, have low volatility, or are highly polar. LC separates compounds in a liquid mobile phase, which is more compatible with a wider range of molecules. acs.org

In the analysis of this compound, particularly in monitoring its formation during a chemical reaction or its detection in a biological or environmental matrix, LC-MS would be highly effective. researchgate.net The compound would first be separated on an LC column (e.g., a reverse-phase C18 column) and then introduced into the mass spectrometer.

An interface is required to remove the liquid solvent and ionize the analyte. Common ionization techniques suitable for a molecule like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). science-softcon.de

ESI is a soft ionization technique that would likely produce a protonated molecule, [M+H]⁺ (m/z 134), or adducts with solvent ions (e.g., [M+Na]⁺). This minimizes fragmentation and provides clear molecular weight information.

APCI is suitable for moderately polar compounds and can also yield a protonated molecular ion, often with slightly more in-source fragmentation than ESI.

LC coupled with tandem mass spectrometry (LC-MS/MS) would provide even greater selectivity and sensitivity. researchgate.net In this setup, the parent ion (e.g., m/z 134) is selected and fragmented to produce daughter ions, creating highly specific transitions that can be monitored for unambiguous identification and quantification, even at trace levels.

Computational Chemistry and Theoretical Investigations of 5 Nitro 1,3 Dioxane

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 5-nitro-1,3-dioxane, computational analysis delves into the arrangement of electrons in molecular orbitals, the distribution of charge across the molecule, and the nature of its chemical bonds. These theoretical explorations help to explain the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbital (MO) theory is a cornerstone of electronic structure analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For nitro compounds, the HOMO-LUMO gap is a significant factor in understanding their chemical behavior. science.gov In cycloadditions involving related compounds, the interactions are often controlled by the LUMO of the azide (B81097) and the HOMO of the dipolarophile. researchgate.net Theoretical studies on nitro compounds frequently involve the calculation of the HOMO-LUMO gap to assess properties like stability. science.gov While specific energy values for this compound are not widely published, analyses of related nitro compounds show that the nitro group significantly influences the energy of the LUMO, making the molecule susceptible to nucleophilic attack or reduction. science.gov

Table 1: Frontier Molecular Orbital Concepts

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, acting as an electron donor. | The energy and location of the HOMO are key to understanding its behavior in oxidation reactions. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, acting as an electron acceptor. | The electron-withdrawing nitro group lowers the LUMO energy, influencing the molecule's reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |